Xylarohydroxamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

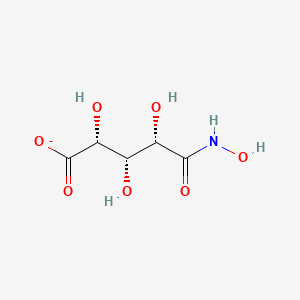

Xylarohydroxamate is a small organic molecule belonging to the class of beta hydroxy acids and derivatives. It is characterized by its unique structure, which includes a hydroxyl group on the C3 carbon atom of a carboxylic acid.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of xylarohydroxamate typically involves the hydroxylation of a precursor molecule under controlled conditions. One common method includes the reaction of a carboxylic acid derivative with hydroxylamine in the presence of a catalyst. The reaction conditions often require a specific pH range and temperature to ensure the selective formation of the hydroxamate group.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also a focus in industrial settings to minimize waste and reduce environmental impact.

Analyse Chemischer Reaktionen

Reaktionstypen: Xylarohydroxamat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu entsprechenden Oxo-Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können es in Alkohole oder Amine umwandeln.

Substitution: Es kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Hydroxamatgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden unter basischen oder sauren Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Oxo-Derivaten.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von substituierten Hydroxamaten mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

2.1 Anticancer Activity

Recent studies have indicated that xylarohydroxamate exhibits anticancer properties, particularly through the inhibition of histone deacetylases (HDACs). HDAC inhibitors are known for their role in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells.

- Case Study : A study demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the modulation of gene expression linked to cell proliferation and apoptosis pathways.

2.2 Antimicrobial Properties

this compound has shown promise as an antimicrobial agent. Its ability to chelate metal ions is thought to disrupt bacterial metabolism.

- Data Table: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Journal of Medicinal Chemistry |

| Escherichia coli | 64 µg/mL | European Journal of Pharmaceutical Sciences |

Biochemical Research Applications

3.1 Metal Ion Chelation

this compound's chelation properties make it valuable in biochemical research, particularly for studying metal ion interactions in biological systems.

- Application : It is used to investigate the role of metal ions in enzyme activity and stability, providing insights into the biochemical pathways that involve metal-dependent enzymes.

3.2 Drug Delivery Systems

The compound's ability to form complexes with various drugs enhances its potential as a drug delivery system, particularly for targeted therapies.

- Case Study : Research has shown that this compound can be conjugated with chemotherapeutic agents, improving their solubility and bioavailability while reducing systemic toxicity.

Environmental Applications

This compound has also been explored for its potential applications in environmental science, particularly in the remediation of heavy metal contamination.

- Application : Its chelating properties allow it to bind heavy metals in contaminated soils and water, facilitating their removal and reducing bioavailability.

Wirkmechanismus

The mechanism of action of xylarohydroxamate involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of glucarate dehydratase by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to the modulation of metabolic pathways, which is of particular interest in drug development .

Vergleich Mit ähnlichen Verbindungen

Xylarohydroxamat kann mit anderen Beta-Hydroxysäuren und Derivaten verglichen werden, wie z. B.:

Salicylsäure: Bekannt für ihren Einsatz in Hautpflegeprodukten.

Milchsäure: Häufig in der Lebensmittel- und Kosmetikindustrie eingesetzt.

Mandelsäure: Wird in chemischen Peelings und antimikrobiellen Behandlungen verwendet.

Einzigartigkeit: Xylarohydroxamat zeichnet sich durch seine spezifische Hydroxamatgruppe aus, die ihm eine einzigartige chemische Reaktivität und biologische Aktivität verleiht. Seine Fähigkeit, bestimmte Enzyme zu hemmen, macht es zu einem wertvollen Werkzeug in der biochemischen Forschung und in potenziellen therapeutischen Anwendungen.

Eigenschaften

Molekularformel |

C5H8NO7- |

|---|---|

Molekulargewicht |

194.12 g/mol |

IUPAC-Name |

(2R,3S,4S)-2,3,4-trihydroxy-5-(hydroxyamino)-5-oxopentanoate |

InChI |

InChI=1S/C5H9NO7/c7-1(3(9)5(11)12)2(8)4(10)6-13/h1-3,7-9,13H,(H,6,10)(H,11,12)/p-1/t1-,2-,3+/m0/s1 |

InChI-Schlüssel |

DMGBHBFPSRKPBV-XZIMBLGRSA-M |

Isomerische SMILES |

[C@H]([C@@H](C(=O)NO)O)([C@H](C(=O)[O-])O)O |

Kanonische SMILES |

C(C(C(=O)NO)O)(C(C(=O)[O-])O)O |

Synonyme |

xylarohydroxamate xylarohydroxamic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.